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Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Comparison of HPLC Methods for Fedratinib Analysis

The table below summarizes the key parameters from three developed and validated HPLC methods for

Fedratinib.

Basic RP-HPLC Stability-Indicating Method AQbD-Optimized
Method Parameter
Method [1] [2] Method [3]
Purpose Assay of dosage Quantification of process Assay with built-in
form impurities & degradation robustness
products
Design Approach Traditional Traditional Analytical Quality by

Design (AQbD)

Column C18 (250 mm x 4.6  HIQSIL C18 (250mmx4.6mm;  Agilent C18 (150x4.6
mm, 5 pm) 5u) mm, 5 pm)

Mobile Phase Phosphate Buffer Phosphate Buffer (pH 5.2) : 0.1% OPA Buffer (pH
(pH 5.0) : Acetonitrile (45:65, v/v) 4.18) : Acetonitrile
Acetonitrile (57:43, viv)
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Basic RP-HPLC Stability-Indicating Method AQbD-Optimized
Method Parameter

Method [1] [2] Method [3]
Flow Rate (mL/min) 1.0 1.0 0.967
Detection 290 nm 257 nm 268 nm
Wavelength
Retention Time 2.90 min 5.4 min Not Specified
Linearity Range 25-75 pg/mL 50-200 pg/mL (Fedratinib); 15-90 pg/mL

0.05-0.20 pg/mL (Impurities)

Regression y = 10527x - 18715  Not Specified Not Specified
Equation
Coefficient of 0.9987 Not Specified 0.999

Determination (R?)

Detailed Experimental Protocols

Here are the detailed experimental procedures for the key methods cited.

Protocol: Basic RP-HPLC Method for Dosage Form Assay [1]

This method is suitable for the routine analysis of Fedratinib in pharmaceutical formulations.

e Materials and Equipment:
o HPLC System: Equipped with a UV or PDA detector.
o Column: C18 column (250 mm x 4.6 mm, 5 um patrticle size).
o Chemicals: HPLC-grade water, acetonitrile, and potassium dihydrogen phosphate.
¢ Mobile Phase Preparation: Prepare a mixture of phosphate buffer (pH adjusted to 5.0) and
acetonitrile. The exact ratio is unspecified in the search results. Degas the mixture by sonication for
10 minutes and filter through a 0.45um membrane filter.
¢ Standard Solution Preparation: Weigh an appropriate amount of Fedratinib reference standard and
dissolve/dilute with mobile phase or a suitable solvent to obtain concentrations within the linearity
range of 25-75 pg/mL.
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e Sample Solution Preparation: Extract Fedratinib from the pharmaceutical dosage form (e.qg.,

tablets) and dilute to a concentration within the linearity range.

e Chromatographic Conditions:

Flow Rate: 1.0 mL/min
Detection Wavelength: 290 nm
Column Temperature: Ambient

o Injection Volume: As per system suitability (e.g., 20 pL)
System Suitability Test: Before analysis, inject a standard solution to ensure the method is working
correctly. The retention time for Fedratinib is approximately 2.90 minutes. The tailing factor,
theoretical plates, and %RSD of peak area from replicate injections should meet ICH guidelines.

[e]

o

o

Protocol: Stability-Indicating HPLC Method for Impurities [2]

This

method is designed to separate and quantify process-related impurities and forced degradation products

of Fedratinib.

Materials and Equipment:
o HPLC System: Equipped with a PDA detector.
o Column: HIQSIL C18 (250 mm x 4.6 mm, 5 pm).
o Chemicals: HPLC-grade water, acetonitrile, and sodium or ammonium phosphate.
Mobile Phase Preparation: Prepare a mixture of phosphate buffer (pH 5.2) and acetonitrile in a ratio
of 45:65 (v/v). Degas and filter.
Standard and Sample Preparation:
o Fedratinib Stock Solution: Prepare a solution at a concentration suitable for dilution to the
working range of 50-200 pg/mL.
o Impurity Stock Solutions: Independently prepare and mix impurity standards to achieve
concentrations in the range of 0.05-0.20 ug/mL.
Chromatographic Conditions:
o Flow Rate: 1.0 mL/min
o Detection Wavelength: 257 nm
o Injection Volume: As per system suitability
Forced Degradation Studies (Stress Testing):
o Acid Hydrolysis: Treat Fedratinib with 0.1 M HCI at room temperature or elevated
temperature (e.g., 60°C) for a specified time.
o Base Hydrolysis: Treat with 0.1 M NaOH under similar conditions.
o Oxidative Degradation: Treat with hydrogen peroxide (e.g., 3% or 30%).
o Photolytic Degradation: Expose the solid drug and drug product to UV and visible light as per
ICH Q1B guidelines.
o Thermal Degradation: Heat the solid drug at a specified elevated temperature (e.g., 105°C).
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o After stress, neutralize, dilute, and analyze the samples to assess degradation and the
method's stability-indicating power.

Protocol: AQbD-Based Method Development Workflow [3]

This protocol outlines the steps for developing a robust HPL.C method using an Analytical Quality by Design
approach.
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Diagram Title: AQbD Method Development Workflow

e Step 1: Define Analytical Target Profile (ATP): The ATP is a predefined objective that defines the
method's purpose. For Fedratinib, this could be "a precise and robust RP-HPLC method for the
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assay of Fedratinib in tablet dosage forms."

e Step 2: Identify Critical Method Attributes (CMAs): CMAs are performance characteristics critical
for ensuring the method meets the ATP. Examples include resolution from known impurities, tailing
factor, and theoretical plates [3].

¢ Step 3: Identify Critical Method Parameters (CMPs): CMPs are the HPLC instrument parameters
that significantly impact the CMAs. Key CMPs typically include the pH of the buffer, the ratio of
organic modifier (acetonitrile) in the mobile phase, and the flow rate [3].

e Step 4: Screening Studies: Use an experimental design like the Plackett-Burman design to screen
and identify which CMPs have a significant effect on the CMAs. This helps in focusing optimization
efforts on the most important parameters.

e Step 5: Method Optimization: Optimize the significant CMPs identified from screening using a
Central Composite Design (CCD). This response surface methodology helps in understanding the
complex relationships between parameters and their interactions [3].

e Step 6: Statistical Analysis and Design Space: Analyze the data from the CCD using analysis of
variance (ANOVA). The goal is to establish a "Design Space," which is the multidimensional
combination of CMPs where the method performs robustly, meeting all CMA criteria [3].

e Step 7: Control Strategy: Finally, define the control strategy for the method. This involves fixing the
optimized parameters (e.g., mobile phase pH of 4.18, acetonitrile ratio of 43%) and operating within
the design space to ensure ongoing method performance [3].

Method Validation Parameters

The developed methods should be validated as per ICH Q2(R1) guidelines. The table below summarizes the

typical validation parameters and findings from the search results.

Validation o
Protocol /| Acceptance Criteria Reported Outcome
Parameter
Linearity Analyze minimum of 5 concentrations. R? > 0.998 across ranges of 15-90 pg/mL
Plot response vs. concentration. [3] and 25-75 pg/mL [1].
Accuracy Spiked sample recovery at 3 levels Recovery close to 100% (Not explicitly
(Recovery) (e.g., 50%, 100%, 150%) in triplicate. stated, but implied by validation success)

[1] [3].

| Precision | Repeatability: 6 replicates of 100% concentration. Intermediate Precision: Different

day/analyst/system. | %RSD < 2% for repeatability [1] [3]. | | Specificity | Ability to assess analyte
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unequivocally in the presence of impurities and excipients. | Baseline separation of Fedratinib from its
degradation products was achieved [2]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for
LOQ. | LOQ for impurities as low as 0.003 pg/mL [2]. | | Robustness | Deliberate, small variations in CMPs
(e.g., flow rate £0.1 mL/min, pH +0.2). | Method performance remained unaffected in AQbD method due to

built-in robustness [3]. |

Forced Degradation and Impurity Profiling

Forced degradation studies help in identifying the intrinsic stability of the drug substance and developing a

stability-indicating method.

Other
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Diagram Title: Fedratinib Degradation Pathways

e Summary of Findings: Fedratinib was found to be most susceptible to acidic conditions, leading
to significant degradation [2] [3]. It also undergoes degradation under oxidative, basic, photolytic, and
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thermal stress.

¢ Identification of Degradation Products (DPs): Using LC-MS/MS, four major degradation products
(DPs) were characterized [2]. Their molecular masses and formulas were identified as:

DP 1: 426 g/mol, C21H25Ns03S

DP 2: 312 g/mol, C17H22NsO

DP 3: 354 g/mol, C17H1aN4O3S

DP 4: 215 g/mol, C11H11N4O

[e]

o

o

[¢]

Application Notes for Practicing Scientists

e Method Selection Guide: For routine quality control of dosage forms, the Basic RP-HPLC method
[1] or the AQbD-optimized method [3] are appropriate. For stability studies or when process
impurities are a concern, the Stability-Indicating method [2] is mandatory.

¢ Troubleshooting Common Issues:

o Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Using a high-purity silica
column with endcapping can help.

o Insufficient Resolution: Fine-tune the organic modifier ratio or adjust the buffer pH in small
increments. The AQbD design space can provide guidance on operable ranges.

o Retention Time Drift: Strictly control the mobile phase pH and column temperature. Use a
fresh, well-prepared buffer.

e LC-MSI/MS for Advanced Applications: For applications requiring high sensitivity, such as
pharmacokinetic studies or analysis in complex matrices like plasma, an HPLC-MS/MS method is
recommended. One validated method can simultaneously quantify Fedratinib and five other JAK
inhibitors over a range of 10-800 ng/mL with high precision [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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